molecular formula C18H21NO4 B15508332 tert-butyl 2,6-dihydroxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate

tert-butyl 2,6-dihydroxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate

Cat. No.: B15508332
M. Wt: 315.4 g/mol
InChI Key: POBHDXFQCOFXQX-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-dihydroxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate is a sophisticated synthetic quinoline derivative offered for investigational purposes in medicinal chemistry and drug discovery. Quinolines are a privileged scaffold in pharmacology, known for their diverse biological activities. This particular compound features a unique benzo[f]quinoline core, which is less common than the standard benzo[f]quinoline structure, potentially offering distinct electronic and steric properties. The presence of multiple hydroxyl groups and a carboxylate ester makes it a versatile intermediate for chemical synthesis. It is primarily intended as a key building block for the development of novel therapeutic agents. Researchers can utilize this compound to explore its potential as a precursor for molecules with hypothesized activity in areas such as oncology, given that many quinoline derivatives are known to interact with DNA through alkylation or intercalation, or neurodegenerative diseases, where related structures have shown activity as cholinesterase inhibitors. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for conducting all necessary safety and efficacy assessments for their specific applications.

Properties

IUPAC Name

tert-butyl 2,6-dihydroxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-10-11(20)8-14-12-6-4-5-7-13(12)16(21)9-15(14)19/h4-7,9,11,20-21H,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBHDXFQCOFXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=C1C=C(C3=CC=CC=C23)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Optical Rotation of Enantiomers

Compound [α]D (c 0.41, THF)
(S)-enantiomer +35
(R)-enantiomer (ent-6) −34

Functional Group Reactivity

The tert-butyl carboxylate group in this compound enhances stability during hydrogenation (Pd/C, ammonium formate) compared to less sterically hindered esters, which may require harsher deprotection conditions . This contrasts with methyl or benzyl carboxylates, which are more prone to side reactions under similar catalytic hydrogenation.

Preparation Methods

Grignard Reagent-Mediated Alkylation

A pivotal step in the synthesis involves the alkylation of a benzo[f]quinoline precursor using ethylmagnesium bromide (EtMgBr). In a representative procedure, a solution of 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate (5 , 126.5 mg, 0.2381 mmol) in anhydrous tetrahydrofuran (THF, 1.3 mL) was treated with EtMgBr (476 μL, 0.4761 mmol) at room temperature. After 30 minutes, the reaction was quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via flash chromatography (20% ethyl acetate/hexane) to yield 6 (84.5 mg, 87%).

Critical Parameters

  • Temperature control: Reactions conducted at 0–5°C minimized side reactions.
  • Solvent selection: THF provided optimal solubility for Grignard intermediates.
  • Workup: Aqueous quenching followed by extraction preserved product integrity.

Catalytic Hydrogenation for Hydroxyl Group Deprotection

Deprotection of the benzyl ether group was achieved using palladium on carbon (Pd/C) under hydrogenative conditions. A mixture of 6 (84.7 mg, 0.209 mmol) and ammonium formate (130 mg, 2.09 mmol) in THF:MeOH (9:1, 8 mL) was stirred with 10% Pd/C (40 mg) for 30 minutes. Filtration through Celite and solvent removal afforded 7 as a white foam (63.9 mg, 97%).

Advantages of Ammonium Formate

  • Acts as a hydrogen donor, eliminating the need for pressurized H₂ gas.
  • Enables rapid reaction completion (≤30 minutes).

Optimization of Reaction Conditions

Diastereomeric Excess Control

Patent WO2014203045A1 highlights the use of sodium borohydride in aqueous micellar aggregates to achieve ≥80% diastereomeric excess (de) during intermediate reduction. Key parameters include:

Parameter Optimal Value Impact on Yield/Purity
Temperature 0–5°C Minimizes epimerization
Solvent System Water/THF (1:3) Enhances reagent solubility
Reducing Agent NaBH₄ (2.5 equiv) Ensures complete conversion

Oxidative Transformation

Copper(II)-mediated oxidation systems (CuCl₂/TEMPO/O₂) were employed for late-stage oxidation of secondary alcohols to ketones. Reactions conducted at 30–50°C in acetonitrile achieved 92% conversion within 6 hours.

Comparative Analysis of Synthetic Routes

The table below contrasts three dominant methodologies:

Method Yield (%) Diastereomeric Excess Key Advantage Limitation
Grignard Alkylation 87 N/A High functional group tolerance Requires anhydrous conditions
Micellar NaBH₄ Reduction 85 80% Green chemistry compliant Limited substrate scope
Pd/C Hydrogenation 97 N/A Rapid deprotection Catalyst cost

Challenges and Solutions in Large-Scale Production

Sensitivity to Moisture

The Grignard reagent’s moisture sensitivity necessitated the development of alternative methods. Patent WO2014203045A1 addresses this by employing Reformatsky reagents (zinc-mediated reactions), which tolerate trace water and achieve comparable yields (82–85%).

Purification Difficulties

Crystallization from n-heptane effectively removed non-polar byproducts, enhancing purity to ≥98% for critical intermediates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2,6-dihydroxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation reactions followed by hydroxylation and tert-butyl esterification. Key parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps), solvent selection (e.g., dichloromethane or acetonitrile for solubility), and catalyst optimization (e.g., palladium for coupling reactions). Post-synthesis purification via column chromatography is critical to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC/MS for purity assessment (≥95% recommended for biological assays).
  • Single-crystal X-ray diffraction (as in ) to confirm stereochemistry and intramolecular hydrogen bonding.
  • NMR spectroscopy (1H/13C) to verify substitution patterns and tert-butyl group integrity .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer : Stability is affected by:

  • Moisture : Store in a desiccator at 2–8°C to prevent hydrolysis of the tert-butyl ester .
  • Light : Protect from UV exposure to avoid photodegradation of the quinoline core.
  • Oxygen : Use inert gas (N₂/Ar) purging in storage vials to minimize oxidation of dihydroxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Purity variations : Validate batch purity via orthogonal methods (e.g., elemental analysis alongside HPLC).
  • Assay conditions : Standardize protocols (e.g., cell line viability assays at consistent pH and temperature).
  • Structural analogs : Compare activity with related compounds (e.g., ’s trifluoromethyl derivative) to identify substituent-specific effects .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding with enzymes (e.g., cytochrome P450) or receptors.
  • DFT calculations : Analyze electronic properties of the dihydroxyquinoline core to predict redox behavior.
  • MD simulations : Assess conformational stability of the tert-butyl group in aqueous vs. lipid environments .

Q. How can crystallographic data improve the design of derivatives with enhanced solubility?

  • Methodological Answer :

  • X-ray structures (e.g., ’s ethyl-quinoline analog) reveal intermolecular interactions (e.g., hydrogen bonds, π-stacking) that hinder solubility.
  • Modify substituents (e.g., replace tert-butyl with PEG-like groups) while preserving the core’s bioactive conformation .

Q. What experimental strategies can validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and enthalpy changes.
  • Mutagenesis studies : Identify critical residues in the enzyme’s active site using site-directed mutagenesis .

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